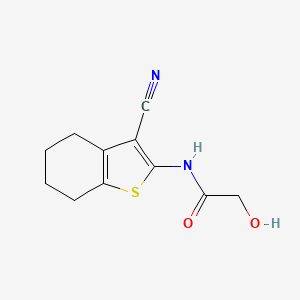

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

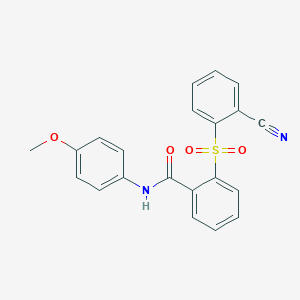

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide” is a small molecule that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Molecular Structure Analysis

The molecular formula for a similar compound, “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide”, is C16H13FN2OS . The average molecular weight is 300.351 and the monoisotopic mass is 300.073261943 .

Physical And Chemical Properties Analysis

The storage temperature for a similar compound, “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide”, is between 28 C .

Scientific Research Applications

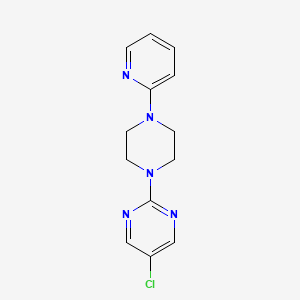

Inhibitor of JNK2 and JNK3 Kinases

“N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amides” have been identified as potent and selective inhibitors of JNK2 and JNK3 kinases . These compounds have essentially equal potency against JNK2 and JNK3, with a pIC of 6.7 and 6.6 respectively . They also show selectivity within the mitogen-activated protein kinase (MAPK) family, against JNK1, p38α, and ERK2 .

Unique Binding Mode in JNK3

X-ray crystallography of these compounds in JNK3 revealed a unique binding mode . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode could be leveraged in the design of other kinase inhibitors.

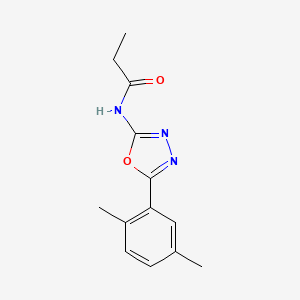

Anti-microbial Precursors

These compounds have been studied for their anti-microbial properties . The 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile nucleus, which is part of the structure of these compounds, is a fertile source of bioactivity in the area of drug discovery .

Fused Pyridine Derivatives

These compounds are also classified as fused pyridine derivatives . Fused pyridine derivatives are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Benzothiophene Derivatives

“N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amides” are also benzothiophene derivatives . Benzothiophene derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-oxidant effects.

Mechanism of Action

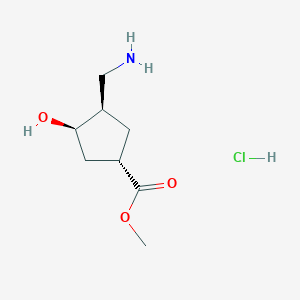

Target of Action

The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide is the Mitogen-activated protein kinase 10 (JNK3) and it also shows potency against JNK2 . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways .

Mode of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide: interacts with its targets, JNK2 and JNK3, by inhibiting their activity . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This unique binding mode is revealed by X-ray crystallography .

Biochemical Pathways

The inhibition of JNK2 and JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide affects the MAPK signaling pathway

Result of Action

The molecular and cellular effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide ’s action are primarily the inhibition of JNK2 and JNK3 . This inhibition potentially impacts the MAPK signaling pathway, which could have various cellular effects depending on the specific cellular context .

Safety and Hazards

properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-5-8-7-3-1-2-4-9(7)16-11(8)13-10(15)6-14/h14H,1-4,6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDPASHHVULMOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CO)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)

![1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one](/img/structure/B2707325.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)

![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B2707333.png)

![1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2707337.png)